molecular formula CsI3 B1170150 Chromosorb W/HP CAS No. 12750-99-1

Chromosorb W/HP

Cat. No.: B1170150
CAS No.: 12750-99-1
Attention: For research use only. Not for human or veterinary use.
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Description

Chromosorb W/HP is a high-performance diatomaceous earth-based support material widely used in gas chromatography (GC). It is acid-washed and silanized (typically treated with dimethyldichlorosilane, DMCS), rendering it inert and suitable for separating polar to moderately polar compounds . The "HP" designation indicates enhanced efficiency due to optimized particle size uniformity (e.g., 80–100 mesh) and reduced surface activity, minimizing analyte adsorption .

This compound is frequently coated with stationary phases such as SE-30, OV-101, and DEGS (3–15% loading) to tailor selectivity for diverse applications. For example:

  • Bile acid analysis: 3% SE-30 on this compound achieved baseline separation of four bile acids in human bile with >90% recovery .
  • Pesticide analysis: 3.5% OV-101 + 3.25% OV-210 on this compound resolved four organic phosphorus pesticides in 10 minutes .
  • Pharmaceuticals: 5% OV-225 on this compound enabled precise quantification of amine鲜酯 (99.69% recovery) .

Its versatility, reproducibility, and compatibility with polar coatings make it a staple in environmental, biomedical, and industrial GC workflows.

Properties

CAS No.

12750-99-1

Molecular Formula

CsI3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromosorb W/HP belongs to a family of diatomaceous earth supports. Key comparable materials include Chromosorb G, Chromosorb P, and Chromosorb 750.

Chromosorb G

  • Base Properties : Pink diatomite, acid-washed, silanized, lower surface area (≈1 m²/g) and higher density than this compound .
  • Applications: Ideal for non-polar to moderately polar compounds. Lower surface area allows reduced coating (5% loading on Chromosorb G ≈12% on Chromosorb W) .
  • Performance : Less efficient than W/HP due to coarser particle structure. Used in hydrocarbon analysis but less common in polar compound separations .

Chromosorb P

  • Base Properties: Pink, non-acid-washed, higher surface area (≈4–6 m²/g), and more absorptive surface .
  • Applications: Primarily for non-polar hydrocarbons (e.g., alkanes, aromatics). Lacks inertness for polar analytes due to untreated surface .
  • Performance : Higher retention for hydrocarbons but prone to tailing with polar compounds. Rarely used in modern pesticide or biomedical analyses .

Chromosorb 750

  • Base Properties : Acid-washed, DMCS-treated, and sintered for maximum inertness. Highest purity and mechanical strength in the Chromosorb series .
  • Applications : Specialized for high-sensitivity biomedical and pesticide analyses (e.g., detecting trace metabolites or toxicants) .
  • Performance : Superior efficiency and reproducibility compared to W/HP, but higher cost limits routine use .

Data Tables

Table 1. Physical and Functional Properties of Chromosorb Supports

Property This compound Chromosorb G Chromosorb P Chromosorb 750
Color White Pink Pink White
Surface Treatment Acid-washed, silanized Acid-washed, silanized Untreated Acid-washed, DMCS-treated
Surface Area (m²/g) 2–4 0.5–1 4–6 1–2
Typical Coating 3–15% polar phases 3–8% non-polar phases 1–5% non-polar phases 5–10% specialized phases
Key Applications Polar analytes (bile acids, pesticides) Non-polar hydrocarbons Hydrocarbons Trace biomedical analytes
Efficiency High Moderate Low Highest
Reference

Q & A

Q. What are the primary applications of Chromosorb W/HP in gas chromatography (GC), and how does its composition influence these applications?

this compound is a high-performance diatomaceous earth support material used in GC columns for separating volatile compounds. Its low surface activity and high mechanical stability make it ideal for non-polar to moderately polar stationary phases (e.g., OV-1, DEGS). Applications include pesticide residue analysis (e.g., organochlorines) and fatty acid profiling, where its inertness minimizes peak tailing . When selecting a phase, ensure compatibility with the analyte’s polarity. For example, 3% OV-1 on this compound is optimized for separating halogenated compounds due to its non-polar characteristics .

Q. How do researchers standardize column preparation using this compound to ensure reproducibility?

Reproducibility requires strict control of:

  • Phase loading : Typically 1–5% (w/w) stationary phase coated onto this compound via rotary evaporation under reduced pressure.
  • Particle size : 100/120 mesh size balances efficiency and flow rate. Sieve the material post-coating to remove fines .
  • Column conditioning : Heat the column gradually (2–5°C/min) to the maximum operating temperature under carrier gas flow to remove residual volatiles. Document conditioning parameters to align with published protocols .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in retention time data when using this compound columns for thermally labile compounds?

Contradictions often arise from:

  • Phase degradation : Overheated stationary phases (e.g., OV-1) may decompose, altering retention behavior. Verify phase integrity via temperature-programmed blank runs.
  • Carrier gas impurities : Moisture or oxygen in carrier gas can react with analytes. Use gas purifiers and validate gas purity with inertness tests .
  • Sample decomposition : For labile compounds (e.g., polyunsaturated fatty acids), reduce injector temperature or use cold-on-column injection. Compare results with alternative supports (e.g., Chromosorb G) to isolate material-specific effects .

Q. How can researchers optimize this compound-based methods for complex matrices (e.g., food or environmental samples) while minimizing interference?

  • Sample cleanup : Use solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove lipids or pigments that adsorb irreversibly to this compound.
  • Selective detection : Pair columns with ECD or MS detectors to enhance specificity for halogenated or high-mass analytes .
  • Temperature gradients : For fatty acid methyl esters (FAMEs), start at 170°C (isothermal for 2 min), then ramp at 4°C/min to 230°C to resolve C16–C22 chains . Validate against certified reference materials (CRMs) to confirm accuracy.

Q. What methodological considerations are critical when comparing this compound with modern support materials (e.g., fused silica capillaries) in method validation studies?

  • Surface activity : this compound’s higher surface area (~1 m²/g) may retain polar analytes more strongly than fused silica. Quantify activity using test mixtures (e.g., Grob mix).
  • Carrier gas velocity : Adjust linear velocity (He: 20–30 cm/s; N₂: 10–15 cm/s) to match the support’s permeability.
  • Data normalization : Use relative retention indices (e.g., Kovats) to account for column-specific variability .

Data Interpretation & Troubleshooting

Q. How should researchers address batch-to-batch variability in this compound performance?

  • Pre-screening : Test each batch with a standard mixture (e.g., n-alkanes) to assess retention time consistency.
  • Documentation : Record supplier lot numbers and pre-treatment steps (e.g., acid washing) in metadata .
  • Statistical correction : Apply multivariate calibration (e.g., PCA) to adjust for minor variability in multi-batch studies .

Q. What steps validate the inertness of this compound in trace-level analysis (e.g., ppb-level pesticide residues)?

  • Blank runs : Inject solvent blanks at the method’s upper temperature limit to check for ghost peaks.
  • Recovery studies : Spike matrices with analytes at known concentrations. Acceptable recovery ranges (70–120%) confirm minimal adsorption .
  • Cross-validation : Compare results with mass spectrometry (e.g., GC-MS) to rule out false positives from column artifacts .

Ethical & Reporting Standards

Q. How should researchers document this compound-based methods to ensure reproducibility in peer-reviewed studies?

Follow the ADIRM structure (Abstract, Introduction, Methods, Results, Discussion):

  • Methods : Specify mesh size, phase loading %, column dimensions (e.g., 1.8 m × 2 mm I.D.), and conditioning protocol .
  • Data transparency : Include raw chromatograms and calibration curves in supplementary materials.
  • Limitations : Acknowledge temperature constraints (e.g., OV-1 degrades above 280°C) and suggest alternatives for high-temperature applications .

Q. What criteria determine the ethical use of this compound in studies involving human or environmental safety?

  • Waste disposal : Follow institutional guidelines for diatomaceous earth waste contaminated with hazardous analytes.
  • Conflict of interest : Disclose any supplier partnerships in the "Acknowledgments" section .

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